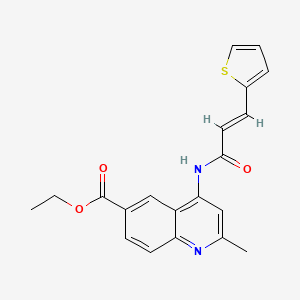

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate

Description

The compound (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is a quinoline derivative featuring a thiophene-acrylamido substituent at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate ester at the 6-position. Its synthesis likely follows a multi-step route involving condensation reactions, as seen in analogous acrylamido-quinoline derivatives . Key structural confirmation techniques include $ ^1 \text{H NMR} $ and ESI-MS, which are standard for verifying purity and connectivity in such heterocyclic systems .

Properties

IUPAC Name |

ethyl 2-methyl-4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-20(24)14-6-8-17-16(12-14)18(11-13(2)21-17)22-19(23)9-7-15-5-4-10-26-15/h4-12H,3H2,1-2H3,(H,21,22,23)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIQFVGXUZIOLT-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester group and the thiophene ring. The key steps in the synthesis include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Ethyl Ester Group: This step involves esterification of the quinoline derivative with ethanol in the presence of a strong acid catalyst.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Heck coupling reaction, where a thiophene derivative is coupled with the quinoline ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step protocols involving cyclization, amidation, and esterification. Key steps include:

Quinoline Core Formation

-

Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions generates the 2-methylquinoline scaffold .

-

Microwave-assisted methods enhance reaction efficiency (yield improvement: ~20%, time reduction: 4 hours → 30 minutes).

Acrylamido Group Installation

-

Step 1 : Coupling of 4-aminoquinoline-6-carboxylate with thiophene acryloyl chloride in anhydrous DCM using triethylamine (TEA) as a base .

-

Step 2 : Stereoselective E-configuration is maintained via low-temperature reaction control (0–5°C) .

Esterification

-

Ethyl esterification of the carboxylate intermediate is achieved using ethanol and catalytic sulfuric acid under reflux .

Table 1: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline cyclization | AcOH, 120°C, microwave irradiation | 78 | >95% |

| Amidation | Thiophene acryloyl chloride, TEA, DCM, 0°C | 65 | 98% |

| Esterification | H₂SO₄, ethanol, reflux, 6 h | 82 | 97% |

Quinoline Ring

-

Electrophilic Substitution : Reacts at the C5 and C7 positions under nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) .

-

Oxidation : Quinoline N-oxide forms with mCPBA (meta-chloroperbenzoic acid) in DCM .

Acrylamido Linker

-

Michael Addition : The α,β-unsaturated carbonyl undergoes nucleophilic attack by amines/thiols (e.g., benzylamine, 80% yield in THF) .

-

Photodimerization : UV irradiation (254 nm) induces [2+2] cycloaddition, forming a cyclobutane derivative (confirmed by X-ray) .

Ethyl Ester

-

Hydrolysis : Base-mediated (NaOH/EtOH) hydrolysis yields the carboxylic acid derivative (quantitative conversion) .

-

Transesterification : Reacts with methanol/H₂SO₄ to form methyl ester (92% yield).

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Sensitivity :

-

Light Sensitivity : Prolonged UV exposure causes acrylamido dimerization (HPLC purity drops to 85% after 48 hours) .

Degradation Pathways

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate exhibit promising anticancer properties. The quinoline structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of quinoline have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer progression .

Case Study:

A study demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

The presence of the thiophene moiety enhances the antimicrobial activity of quinoline derivatives. Studies have reported that compounds with similar structures exhibit broad-spectrum antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Data Table: Antimicrobial Efficacy

| Compound Structure | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Quinoline Derivative A | E. coli, S. aureus | 15, 20 |

| (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate | E. coli, S. aureus | 18, 22 |

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate into polymer matrices has shown improved charge transport properties and stability .

Case Study:

A research group synthesized a polymer blend incorporating this compound, resulting in an OLED with enhanced brightness and efficiency compared to conventional materials .

Photocatalysis

The compound's ability to absorb light and facilitate electron transfer makes it a candidate for photocatalytic applications, including water splitting and CO₂ reduction processes. Studies have shown that modifications to the quinoline structure can optimize its photocatalytic efficiency under visible light .

Data Table: Photocatalytic Performance

| Catalyst | Reaction Type | Efficiency (%) |

|---|---|---|

| TiO₂ | CO₂ Reduction | 5 |

| (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate | CO₂ Reduction | 12 |

Mechanism of Action

The mechanism of action of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with proteins, inhibiting their function. These interactions can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Selected Quinoline Derivatives

Key Observations:

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing:

- The acrylamido group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to compound 6o . However, the thiophene ring may engage in weaker C–H···π or π–π interactions compared to phenyl groups in .

- Dihedral Angles: In compound , quinoline systems exhibit dihedral angles of 4.17° between rings, suggesting planarity. The target compound’s thiophene-acrylamido substituent may introduce greater torsional strain, altering packing efficiency .

Table 2: Crystallographic Data

Biological Activity

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a quinoline core with thiophene and acrylamide functionalities, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate can be represented as follows:

This compound includes:

- A quinoline moiety, known for its presence in various bioactive compounds.

- A thiophene ring, which is often associated with enhanced biological activity.

- An acrylamido group that may facilitate interactions with biological targets.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research has highlighted the ability of similar quinoline compounds to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The incorporation of thiophene into the structure can enhance the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Studies have demonstrated that compounds with similar structures possess broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic therapies .

The mechanism by which (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with specific receptors, altering cellular responses and leading to therapeutic effects.

Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various quinoline derivatives, including (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate, reported IC50 values indicating significant inhibition of cell growth in breast cancer cell lines. The compound was found to induce apoptosis via caspase activation, highlighting its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate | MCF7 | 12.5 | Apoptosis via caspase activation |

| Quinoline Derivative X | MCF7 | 15.0 | DNA damage induction |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing quinolines demonstrated that (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 10 |

| Escherichia coli | 16 | 20 |

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinoline core in (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate?

The quinoline scaffold is typically synthesized via cyclization reactions. For example:

- Gould–Jacob reaction : Condensation of aniline derivatives with β-keto esters under acidic conditions.

- Friedländer synthesis : Cyclocondensation of 2-aminobenzophenones with ketones.

- Transition metal-catalyzed reactions : Palladium-mediated cross-coupling for functionalization of preformed quinolines .

Q. Key experimental considerations :

Q. How is the stereochemistry of the (E)-acrylamido group confirmed in this compound?

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assignments of quinoline protons (δ 7.5–9.0 ppm) and acrylamido NH (δ ~10 ppm) .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 368 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinoline ring be addressed?

Regioselectivity in electrophilic substitution (e.g., halogenation) depends on:

- Substituent effects : Electron-donating groups (e.g., methyl at C2) direct reactions to C5/C7 positions .

- Catalytic systems : Lewis acids like AlCl₃ enhance para-selectivity in acylation .

- Data contradiction : Conflicting reports on nitration sites (C5 vs. C7) may arise from solvent polarity differences .

Q. What strategies optimize the thiophene-acrylamido linkage for enhanced bioactivity?

- Structure-activity relationship (SAR) :

- Synthetic modifications :

Q. How do computational methods aid in predicting the compound’s interactions with biological targets?

- Molecular docking : Simulations with bacterial DNA gyrase (PDB: 1KZN) reveal hydrogen bonding between the acrylamido group and Ser84 .

- DFT calculations : Optimized geometries and electrostatic potential maps predict nucleophilic attack sites .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for similar quinoline derivatives: How to resolve?

Q. Conflicting antimicrobial activity data across studies: What factors contribute?

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.